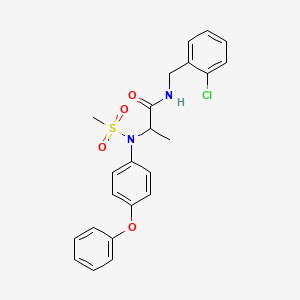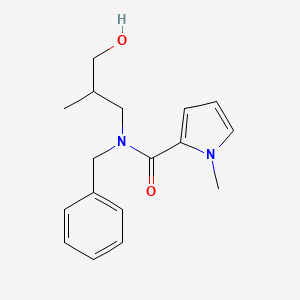![molecular formula C17H13Cl2NO4 B4069209 2-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4069209.png)
2-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione, commonly known as Kira 6, is a chemical compound that has been widely used in scientific research. Kira 6 is a photosensitive inhibitor of the E3 ubiquitin ligase, which is involved in the regulation of protein degradation. This compound has been used to study the mechanisms of protein degradation and has shown promising results in cancer research.
Mechanism of Action
Kira 6 works by binding to the active site of the E3 ubiquitin ligase, which prevents the ubiquitination of target proteins. This inhibition of protein degradation can lead to the accumulation of proteins and can have a therapeutic effect in certain diseases, such as cancer.
Biochemical and Physiological Effects:
Kira 6 has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the degradation of several proteins, including p53, which can lead to the accumulation of these proteins in cells. Kira 6 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of Kira 6 is its specificity for the E3 ubiquitin ligase. This compound has been shown to selectively inhibit the activity of this enzyme, which can lead to more targeted and effective therapies for diseases such as cancer. However, one of the limitations of Kira 6 is its photosensitivity. This compound can be degraded by light, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of Kira 6 in scientific research. One potential application is in the development of targeted therapies for cancer. Kira 6 has been shown to induce apoptosis in cancer cells, and further research could lead to the development of novel cancer treatments. Another potential application is in the study of protein degradation and its role in disease. Kira 6 has been used to study the degradation of several proteins, and further research could lead to a better understanding of the mechanisms of protein degradation and their role in disease.
Scientific Research Applications
Kira 6 has been widely used in scientific research to study the mechanisms of protein degradation. This compound has been shown to inhibit the activity of the E3 ubiquitin ligase, which is involved in the degradation of proteins. Kira 6 has been used to study the degradation of several proteins, including p53, a tumor suppressor protein that is frequently mutated in cancer.
properties
IUPAC Name |
2-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO4/c18-10-5-6-15(14(19)7-10)24-9-11(21)8-20-16(22)12-3-1-2-4-13(12)17(20)23/h1-7,11,21H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXCDHQJDJNGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(COC3=C(C=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(3-hydroxybutyl)-4-phenyl-1H-imidazol-5-yl]-4-methoxyphenol](/img/structure/B4069136.png)

![2-{[2-hydroxy-3-(4-thiomorpholinyl)propyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4069163.png)
![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(3-pyridinylmethyl)amine](/img/structure/B4069172.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-oxo-2-(2-thienyl)acetamide](/img/structure/B4069178.png)
![2,4-dichloro-N-[1-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B4069179.png)

![2-{[3-(4-chlorophenoxy)-2-hydroxypropyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B4069193.png)
![2-({3-[(4-tert-butylphenyl)sulfonyl]-2-hydroxypropyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4069197.png)
![4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}thiomorpholine](/img/structure/B4069204.png)
acetate](/img/structure/B4069215.png)
![benzyl 3-isobutyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4069221.png)
![2-[(4-methylphenyl)thio]-N-1-naphthylpropanamide](/img/structure/B4069228.png)
![4-[4-(4-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4069234.png)